molecular formula C9H12O4 B163122 2,3-Norbornanedicarboxylic Acid CAS No. 1724-08-9

2,3-Norbornanedicarboxylic Acid

Cat. No. B163122
CAS RN: 1724-08-9
M. Wt: 184.19 g/mol
InChI Key: IVVOCRBADNIWDM-UHFFFAOYSA-N
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Description

2,3-Norbornanedicarboxylic Acid is an organic compound, also known as 2,3-furandicarboxylic acid . It is a colorless crystalline solid, soluble in water and many organic solvents . It has high thermal stability and oxidation resistance .


Synthesis Analysis

The synthesis of 2,3-Norbornanedicarboxylic Acid involves multiple reactions, including dehydration, oxidation, and acid catalysis . A study mentions the hydrothermal synthesis of two-dimensional coordination polymers constructed from transition metals and 2,3-norbornanedicarboxylic acid .


Molecular Structure Analysis

The molecular formula of 2,3-Norbornanedicarboxylic Acid is C9H12O4 . The molecular weight is 184.19 g/mol . The compound has a unique steric structure with high structural linearity .


Chemical Reactions Analysis

The process of chemical reactions involving 2,3-Norbornanedicarboxylic Acid includes multiple reactions, such as dehydration, oxidation, and acid catalysis .


Physical And Chemical Properties Analysis

2,3-Norbornanedicarboxylic Acid is a colorless crystalline solid . It is soluble in water and many organic solvents . It has high thermal stability and oxidation resistance . The molecular weight is 184.19 g/mol .

Scientific Research Applications

2,3-Norbornanedicarboxylic Acid: A Comprehensive Analysis of Scientific Research Applications

Materials Science Development of Colorless Polyimides: 2,3-Norbornanedicarboxylic Acid is utilized in the creation of novel colorless polyimides (PIs). These PIs are derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride) (BNBDA) and exhibit a unique steric structure with high structural linearity, which is beneficial for applications requiring transparency and heat resistance .

Organic Synthesis Intermediate for Complex Molecules: This compound serves as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures. Its unique structure allows for the synthesis of various bioactive molecules and pharmaceuticals .

Nanotechnology Surface Modification of Nanomaterials: Carboxylic acids like 2,3-Norbornanedicarboxylic Acid assist in the surface modification of carbon nanotubes and other nanomaterials. This modification is crucial for developing polymer nanocomposites with enhanced properties .

properties

IUPAC Name

bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVOCRBADNIWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938141
Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Molecular Weight

184.19 g/mol
Source PubChem
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Product Name

2,3-Norbornanedicarboxylic Acid

CAS RN

1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9
Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Record name Dihydronadic acid
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Record name Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
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Record name 2,3-NORBORNANEDICARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

100.0 g (438.3 mmoles) of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate (228.15 g/mole) and 280 ml of water were charged into a 2L Erlenmeyer flask with stirring. To this solution was added fuming sulfuric acid until the pH of the resulting solution was ˜1. As the pH became acidic, a white flocculent precipitate formed. The solution was stirred and cooled to room temperature. The precipitate was removed by vacuum filtration and dried overnight in a vacuum oven at 110° C. The resulting product (melting point of 152.1-153.4° C.) was dried and milled. An IR analysis was consistent with that of the expected structure.
Quantity
100 g
Type
reactant
Reaction Step One
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2L
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Reaction Step One
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280 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,3-Norbornanedicarboxylic acid suitable for constructing coordination polymers?

A1: 2,3-Norbornanedicarboxylic acid is a fascinating organic ligand for coordination polymer synthesis due to its rigid structure and the presence of two carboxylate groups. [] These carboxylate groups can act as bridges, coordinating to metal ions and facilitating the formation of extended two-dimensional or three-dimensional network structures. The rigid norbornane backbone introduces structural stability and can influence the overall topology of the resulting coordination polymer. []

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